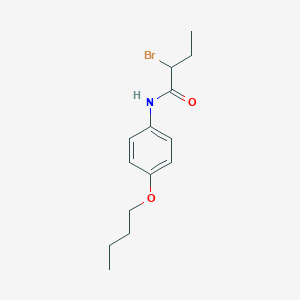

2-Bromo-N-(4-butoxyphenyl)butanamide

Description

Properties

IUPAC Name |

2-bromo-N-(4-butoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-3-5-10-18-12-8-6-11(7-9-12)16-14(17)13(15)4-2/h6-9,13H,3-5,10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOIUAHRVNIZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-butoxyphenyl)butanamide typically involves the following steps:

Formation of Butoxyphenyl Group: The butoxyphenyl group can be introduced through a nucleophilic substitution reaction where 4-butoxyphenylamine reacts with a suitable electrophile, such as an acyl chloride or anhydride, to form the corresponding amide.

Industrial Production Methods: Industrial production of 2-Bromo-N-(4-butoxyphenyl)butanamide may involve large-scale bromination and amide formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 2-Bromo-N-(4-butoxyphenyl)butanamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Hydrolysis: The amide bond in 2-Bromo-N-(4-butoxyphenyl)butanamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the compound, potentially including carboxylic acids or ketones.

Reduction Products: Reduced forms of the compound, potentially including alcohols or amines.

Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-Bromo-N-(4-butoxyphenyl)butanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its bromine atom and butoxyphenyl group may interact with biological macromolecules in specific ways.

Industry: Used in the development of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-butoxyphenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and butoxyphenyl group may facilitate binding to specific sites on these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Molecular and Physical Properties

Key physical parameters of 2-Bromo-N-(4-butoxyphenyl)butanamide and related compounds are summarized below:

Key Observations:

- In contrast, the butoxy group in the target compound donates electrons via resonance, which may stabilize intermediates in synthesis .

- Boiling Points : The chloro-dimethoxy derivative (428.9°C) has a significantly higher boiling point than the difluoro analogue (343.1°C), likely due to increased molecular weight and polarity from the methoxy groups .

- Density: Halogenated derivatives exhibit higher densities (1.5–1.6 g/cm³) compared to non-halogenated analogues, reflecting heavier atomic contributions .

Crystallographic and Structural Insights

- Hydrogen Bonding : Similar brominated amides (e.g., 4-bromo-N-(2-nitrophenyl)benzamide in ) exhibit intermolecular hydrogen bonds (N-H···O and C-H···O), which stabilize crystal packing. The butoxy group in the target compound could participate in similar interactions, influencing solubility and melting behavior .

Biological Activity

2-Bromo-N-(4-butoxyphenyl)butanamide, a compound with the chemical formula C₁₂H₁₇BrN₂O, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇BrN₂O

- Molecular Weight : 284.18 g/mol

- Structure : The compound features a brominated butanamide structure with a butoxyphenyl substituent, which may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that 2-Bromo-N-(4-butoxyphenyl)butanamide exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests its potential as an antibacterial agent.

Antifungal Properties

Similar compounds have shown antifungal activity, and ongoing investigations aim to determine if this compound possesses comparable effects. The exploration of its antifungal potential could expand its therapeutic applications.

Antidepressant Potential

The structural characteristics of 2-Bromo-N-(4-butoxyphenyl)butanamide suggest possible interactions with neurotransmitter systems. Compounds with similar structures have exhibited antidepressant effects, warranting further investigation into this aspect.

Anti-inflammatory Effects

There is emerging evidence that this compound may interact with inflammatory pathways, particularly regarding the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity could position it as a candidate for treating inflammatory conditions.

The exact mechanisms through which 2-Bromo-N-(4-butoxyphenyl)butanamide exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes within biological systems, modulating their activity and leading to various effects.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Antifungal | Potential activity under investigation | |

| Antidepressant | Possible interaction with serotonin receptors | |

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha |

Case Studies and Research Findings

A recent study focused on the synthesis and evaluation of this compound's analogs revealed that structural modifications could enhance its biological activity. For example, derivatives with additional functional groups showed increased potency against bacterial strains compared to the parent compound.

Pharmacokinetics

The pharmacokinetic profile of 2-Bromo-N-(4-butoxyphenyl)butanamide remains largely unexplored. However, as a small molecule, it is expected to exhibit favorable absorption and distribution characteristics. Future studies should aim to elucidate its metabolism and excretion pathways, which are critical for understanding its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 2-Bromo-N-(4-butoxyphenyl)butanamide, and what reagents are typically employed?

The compound is synthesized via two primary methods:

- Bromination of N-(4-butoxyphenyl)butanamide using bromine or N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures to ensure regioselectivity .

- Carbodiimide-mediated coupling (e.g., EDC∙HCl) between 2-bromobutyric acid and 4-butoxyaniline in CH₂Cl₂, followed by purification via extraction and chromatography . Key considerations include solvent choice, reaction time, and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing 2-Bromo-N-(4-butoxyphenyl)butanamide?

- ¹H/¹³C NMR : To confirm the bromine substitution pattern and butoxyphenyl connectivity. For example, the amide proton typically appears as a broad singlet near δ 8.0–8.5 ppm, while the brominated CH group resonates at δ 4.3–4.5 ppm .

- HPLC/MS : To assess purity and molecular ion peaks (e.g., [M+H]+ expected at m/z ~314).

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for structural refinement, particularly to resolve steric effects from the butoxyphenyl group .

Advanced Research Questions

Q. How can the bromination step be optimized to suppress side reactions like overbromination or oxidation?

- Reagent selection : NBS over bromine for milder conditions and better control .

- Temperature modulation : Maintain 0–5°C to slow radical chain reactions.

- Solvent effects : Use chloroform for improved solubility of intermediates.

- In-situ monitoring : TLC or inline IR spectroscopy to track reaction progress and terminate at ~90% conversion .

Q. What role does the butoxyphenyl group play in modulating the compound’s reactivity and biological interactions?

The butoxy group enhances lipophilicity , improving membrane permeability in cellular assays. Its electron-donating nature stabilizes intermediates in nucleophilic substitution reactions. Compared to smaller alkoxy groups (e.g., methoxy), the butoxy chain introduces steric hindrance, reducing off-target binding in enzyme inhibition studies .

Q. How can researchers resolve discrepancies in reported biological activities of structurally analogous brominated amides?

- Comparative SAR studies : Test derivatives with varying alkoxy chain lengths (e.g., ethoxy vs. butoxy) to isolate structure-activity relationships .

- Crystallographic analysis : Use SHELXD to compare binding modes in protein-ligand complexes and identify critical interactions (e.g., halogen bonding with bromine) .

- Dose-response assays : Validate conflicting bioactivity data using standardized cell lines and inhibitor concentrations .

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

- Chiral resolution : Use chiral HPLC columns (e.g., amylose-based) or diastereomeric salt formation.

- Asymmetric catalysis : Employ chiral auxiliaries or organocatalysts during amide bond formation to bias enantiomer production .

- Stereochemical analysis : Compare experimental CD spectra with computational (DFT) predictions to confirm configuration .

Methodological Considerations

Q. What strategies are recommended for scaling up the synthesis without compromising yield or purity?

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions during bromination .

- Purification : Gradient flash chromatography or recrystallization from ethanol/water mixtures to remove unreacted starting materials.

- Process analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. How can computational methods complement experimental data in studying this compound?

- DFT calculations : Predict reaction pathways (e.g., bromine radical formation) and optimize transition states .

- Molecular docking : Screen binding affinities against targets like leukotriene A4 hydrolase, leveraging the bromine atom’s halogen-bonding potential .

- MD simulations : Model the butoxyphenyl group’s conformational flexibility in aqueous vs. lipid environments .

Contradictions and Validation

- Synthesis routes : emphasizes bromination, while uses EDC coupling. Researchers should validate both methods based on substrate availability and desired purity .

- Biological activity : Discrepancies in enzyme inhibition may stem from assay conditions (e.g., pH, co-solvents). Standardize protocols across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.